2-tert-Butoxybuta-1,3-diene
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Overview
Description
2-tert-Butoxybuta-1,3-diene is a chemical compound belonging to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for electron delocalization and contributes to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxybuta-1,3-diene typically involves the formation of dienolates from methylcarbonyl compounds. This method has been used to access 1,3-dienes bearing various substituents, including silyloxy, alkyloxy, or phosphate groups . The reaction conditions often involve the use of strong bases to deprotonate the methylcarbonyl compounds, followed by the addition of electrophiles to form the desired diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxybuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions for this compound are limited.
Substitution: Substitution reactions can occur, particularly at the allylic positions, where the double bonds are conjugated.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides, strong acids, and bases. Reaction conditions can vary, but temperature and solvent choice play crucial roles in determining the reaction pathway and product distribution .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by temperature and reaction kinetics .
Scientific Research Applications
2-tert-Butoxybuta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties due to its conjugated system.
Biological Research:
Mechanism of Action
The mechanism of action of 2-tert-Butoxybuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The conjugated diene structure allows for electron delocalization, which stabilizes the intermediate carbocations and influences the reaction pathway . The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in conjugated systems and form stable intermediates.
Comparison with Similar Compounds
2-tert-Butoxybuta-1,3-diene can be compared with other conjugated dienes such as:
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of natural rubber and various synthetic materials.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene, a type of synthetic rubber.
The uniqueness of this compound lies in its tert-butoxy substituent, which can influence its reactivity and the types of reactions it can undergo compared to simpler conjugated dienes.
Properties
CAS No. |
50321-26-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-buta-1,3-dien-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h6H,1-2H2,3-5H3 |
InChI Key |
DGSKWRSFUOOZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C)C=C |
Origin of Product |
United States |
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